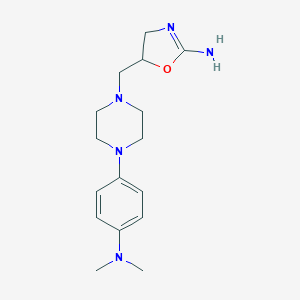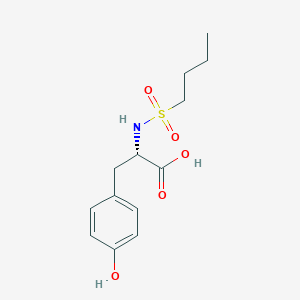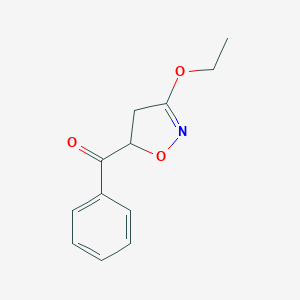
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) is a chemical compound with potential applications in scientific research. This compound belongs to the class of isoxazoles and has been studied for its potential use in various fields of research. In
Mécanisme D'action
The mechanism of action of Methanone is not fully understood. However, studies have suggested that Methanone may inhibit the growth of fungi by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes. Methanone has also been shown to induce apoptosis in cancer cells, although the exact mechanism of action is still under investigation.
Effets Biochimiques Et Physiologiques
Methanone has been shown to have various biochemical and physiological effects. Studies have suggested that Methanone may have anti-inflammatory properties, as well as antioxidant properties. Methanone has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
Methanone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using the method described above. Methanone is also relatively inexpensive compared to other compounds used in scientific research. However, Methanone has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Methanone. One potential direction is the investigation of its potential use as an antifungal agent. Another potential direction is the investigation of its potential use in the treatment of cancer. Additionally, the development of new synthesis methods for Methanone may lead to the discovery of new applications for this compound.
Conclusion
In conclusion, Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methanone in various fields of scientific research.
Méthodes De Synthèse
The synthesis of Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) involves the reaction of 3-ethoxy-4,5-dihydroisoxazole with phenylmagnesium bromide, followed by the reaction with chloroacetyl chloride. This method has been reported in the literature and has been used to synthesize Methanone for scientific research purposes.
Applications De Recherche Scientifique
Methanone has potential applications in various fields of scientific research. It has been studied for its potential use as an antifungal agent, as well as its potential use in the treatment of cancer. Methanone has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
155430-83-4 |
|---|---|
Nom du produit |
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) |
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(3-ethoxy-4,5-dihydro-1,2-oxazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C12H13NO3/c1-2-15-11-8-10(16-13-11)12(14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Clé InChI |
CWICFGGMQADCEK-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CCOC1=NOC(C1)C(=O)C2=CC=CC=C2 |
Synonymes |
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



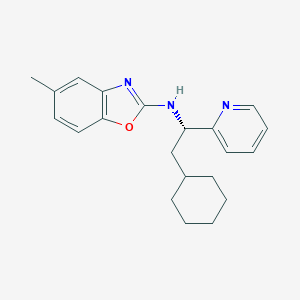

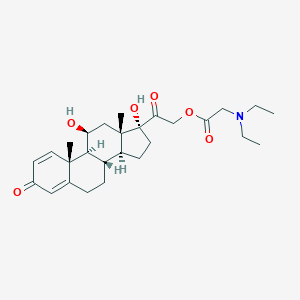
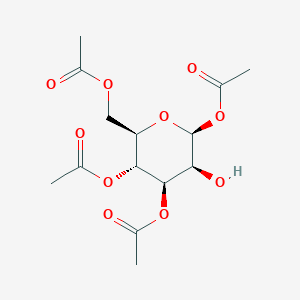
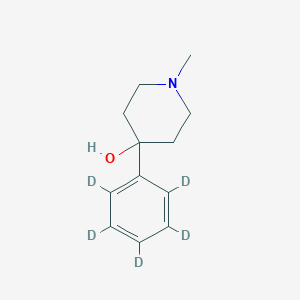
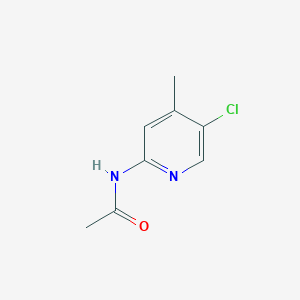
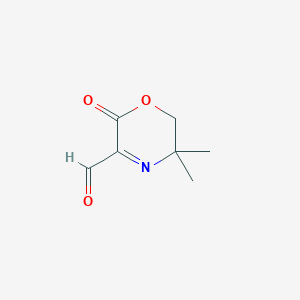
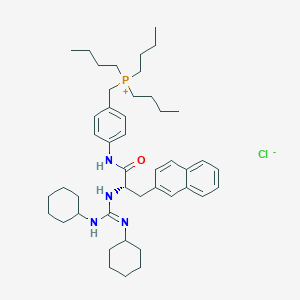
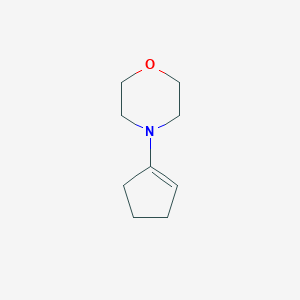

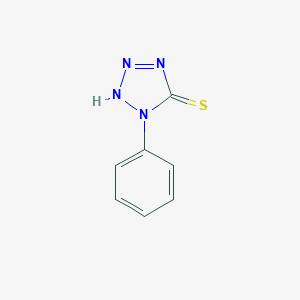
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
